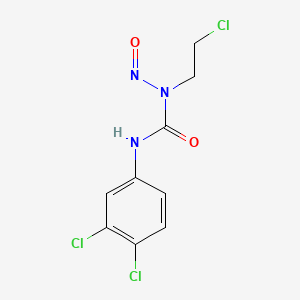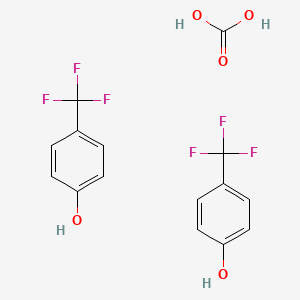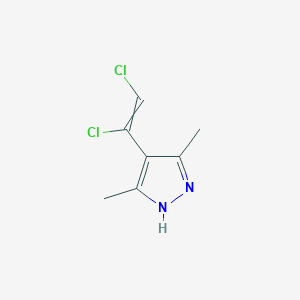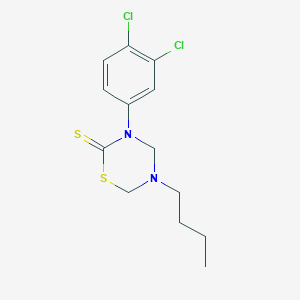
2-(2-(1-Methylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1-Methylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide is a complex organic compound that features a unique structure combining an indole moiety with a pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Methylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Quaternization: The pyridinium ring is introduced through a quaternization reaction, where the indole derivative reacts with a pyridine derivative in the presence of a strong base.
Bromination: Finally, the compound is treated with bromine to form the dibromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1-Methylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Substitution: The bromide ions can be substituted with other nucleophiles, such as hydroxide or methoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
2-(2-(1-Methylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(1-Methylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
1-Methylindole: Shares the indole moiety but lacks the pyridinium ring.
3-(Trimethylammonio)propyl)pyridinium: Contains the pyridinium ring but lacks the indole moiety.
N-Methyltryptamine: Similar indole structure with a different side chain.
Uniqueness
2-(2-(1-Methylindol-3-yl)ethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide is unique due to its combination of an indole moiety and a pyridinium ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
21199-38-2 |
|---|---|
Molecular Formula |
C22H31Br2N3 |
Molecular Weight |
497.3 g/mol |
IUPAC Name |
trimethyl-[3-[2-[2-(1-methylindol-3-yl)ethyl]pyridin-1-ium-1-yl]propyl]azanium;dibromide |
InChI |
InChI=1S/C22H31N3.2BrH/c1-23-18-19(21-11-5-6-12-22(21)23)13-14-20-10-7-8-15-24(20)16-9-17-25(2,3)4;;/h5-8,10-12,15,18H,9,13-14,16-17H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
AVSGYCMQUBOYGP-UHFFFAOYSA-L |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC3=CC=CC=[N+]3CCC[N+](C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



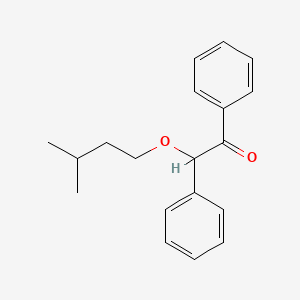
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-](/img/structure/B14709445.png)
![Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14709446.png)
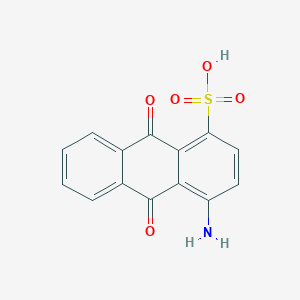
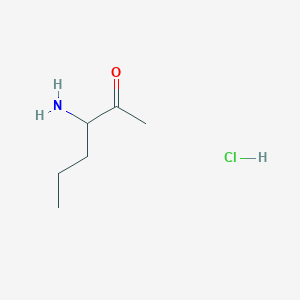
![Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B14709460.png)
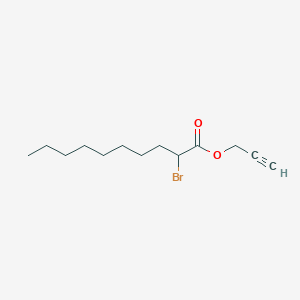
![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)
